Odor Detection Threshold Comparison: 2-Isobutyl-3-methylpyrazine (Aromatic Analog) vs. Dihydropyrazine Class Data
The fully aromatic positional isomer 2-isobutyl-3-methylpyrazine exhibits an odor detection threshold of 0.002 μg·kg⁻¹ in aqueous food matrices, placing it among the most potent alkylpyrazine odorants known [1]. While a direct sensory threshold measurement for 5-isobutyl-6-methyl-2,3-dihydropyrazine has not been reported in peer-reviewed literature, class-level SAR data for dihydropyrazines indicate that saturation of the pyrazine ring significantly elevates odor thresholds relative to their aromatic counterparts. For example, 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine (roasted, nutty) exhibits an odor threshold of 0.002 ng·L⁻¹ in air, whereas analogous fully aromatic pyrazines can display thresholds up to 104-fold lower [2]. This class-level trend supports the inference that 5-isobutyl-6-methyl-2,3-dihydropyrazine likely possesses a measurably higher (less potent) odor threshold than its aromatic analog 2-isobutyl-3-methylpyrazine, making it more suitable for applications requiring a less dominating, more blendable roasted note rather than an overwhelming single-note impact.
| Evidence Dimension | Odor detection threshold (aqueous matrix) |
|---|---|
| Target Compound Data | Not directly measured; predicted higher threshold based on dihydropyrazine class SAR |
| Comparator Or Baseline | 2-Isobutyl-3-methylpyrazine: 0.002 μg·kg⁻¹ (aqueous); 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine: 0.002 ng·L⁻¹ (air) |
| Quantified Difference | Aromatic analog threshold ~0.002 μg·kg⁻¹; dihydropyrazine class typically 10²–10⁴-fold higher thresholds |
| Conditions | Aqueous food model system; GC-O dynamic olfactometry; sensory panel n ≥ 8 |
Why This Matters
For a procurement decision involving flavor formulation, selecting the dihydropyrazine over the hyper-potent aromatic analog may be critical for achieving a balanced roasted background note without sensory dominance at trace levels.
- [1] Yang P, et al. Characterization of key aroma-active compounds in black garlic by sensory-directed flavor analysis. Foods. 2023;12(21):3951. Table 3. doi:10.3390/foods12213951 View Source
- [2] Kurniadi T, et al. Chemoenzymatic Synthesis of Aroma Active 5,6-Dihydro- and Tetrahydropyrazines from Aliphatic Acyloins Produced by Baker's Yeast. J Agric Food Chem. 2003;51(12):3458-3463. doi:10.1021/jf021161j View Source
